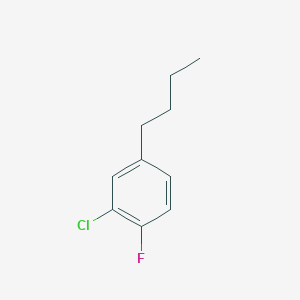

4-Butyl-2-chloro-1-fluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Butyl-2-chloro-1-fluorobenzene is a halogenated aromatic hydrocarbon with the molecular formula C10H12ClF. It is a derivative of benzene, where the hydrogen atoms are substituted with butyl, chloro, and fluoro groups. This compound is widely used in various fields, including medical research, environmental research, and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-2-chloro-1-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the butyl group. Subsequent halogenation reactions introduce the chloro and fluoro substituents .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes. These processes are scaled up from laboratory methods and optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The chloro group undergoes substitution more readily than fluorine due to its lower bond dissociation energy and better leaving-group ability. Reaction conditions and regioselectivity depend on substituent positioning and electronic effects.

Key Reagents & Conditions

-

Nucleophiles : Hydroxide ions (NaOH/KOH), amines (NH₃, RNH₂), or thiols (RSH)

-

Solvents : Polar aprotic (DMF, DMSO) or aqueous mixtures

-

Catalysts/Activators : Phase-transfer catalysts (e.g., tetrabutylammonium sulfate) for biphasic systems .

Example Reaction

Reaction with valerolactam under basic conditions yields alkylated products via SNAr (nucleophilic substitution aromatic) :

text4-Butyl-2-chloro-1-fluorobenzene + Valerolactam → 1-(4-Butyl-2-fluoro-benzyl)piperidin-2-one

Factors Influencing Reactivity

-

The butyl group donates electrons via induction, activating the ring toward electrophilic attack but slightly deactivating it for NAS.

-

Fluorine exerts a strong electron-withdrawing effect (-I), directing incoming nucleophiles to positions ortho/para to itself.

Electrophilic Aromatic Substitution (EAS)

The butyl group activates the ring, favoring EAS at positions ortho/para to itself. Competing directing effects from Cl and F influence regioselectivity.

Common Reactions

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50–100°C | Nitro derivative at position 5 or 6 |

| Sulfonation | H₂SO₄/oleum, 150°C | Sulfonic acid at position 5 |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃, RT | Bromo/chloro adduct at position 6 |

Regioselectivity Analysis

-

Butyl (C₄H₉) : Ortho/para-directing.

-

Chloro (Cl) : Meta-directing.

-

Fluoro (F) : Meta-directing.

Predominant substitution occurs at position 5 (para to butyl, meta to Cl/F) .

Cross-Coupling Reactions

The chloro group participates in metal-catalyzed couplings under optimized conditions.

Suzuki-Miyaura Coupling

-

Reagents : Pd(PPh₃)₄, boronic acid, base (K₂CO₃), solvent (THF/toluene).

-

Product : Biaryl derivatives (e.g., 4-butyl-2-fluoro-1-biphenyl) .

Challenges

-

Chlorobenzene derivatives require higher temperatures (>100°C) or specialized ligands (e.g., XPhos) for effective coupling .

Oxidation

-

Butyl Chain : Resists mild oxidation but forms a carboxylic acid under strong conditions (KMnO₄/H₂SO₄, Δ) .

-

Aromatic Ring : Electron-withdrawing groups hinder ring oxidation; no significant reaction under standard conditions.

Reduction

-

Catalytic Hydrogenation : H₂/Pd-C at high pressure reduces the ring to a cyclohexane derivative (low yield due to deactivation by Cl/F) .

Chloro to Amine

Fluoro Displacement

Wissenschaftliche Forschungsanwendungen

4-Butyl-2-chloro-1-fluorobenzene is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: The compound is investigated for its potential use in drug development and as a pharmacological tool.

Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-Butyl-2-chloro-1-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The pathways involved include the formation of intermediate carbocations and subsequent stabilization through resonance .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Butyl-2-chloro-1-bromobenzene

- 4-Butyl-2-chloro-1-iodobenzene

- 4-Butyl-2-chloro-1-methylbenzene

Uniqueness

4-Butyl-2-chloro-1-fluorobenzene is unique due to the presence of the fluoro group, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its brominated or iodinated counterparts. This makes it particularly useful in specific synthetic applications and research studies .

Biologische Aktivität

4-Butyl-2-chloro-1-fluorobenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article explores the compound's chemical properties, biological activities, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its molecular formula C10H12ClF and a molecular weight of 188.65 g/mol. The structure includes a butyl group attached to a benzene ring that also bears chlorine and fluorine substituents. These halogen atoms can significantly influence the compound's reactivity and biological interactions.

Antibacterial and Antifungal Properties

Research indicates that halogenated aromatic compounds, including derivatives like this compound, exhibit notable antibacterial and antifungal activities. For instance, similar compounds have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens such as Candida albicans .

Table 1: Antibacterial Activity of Halogenated Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 4-Bromo-2-chloro-1-fluorobenzene | E. coli | 16 µg/mL |

| 3-Chloro-4-fluorophenyl | Candida albicans | 8 µg/mL |

The biological activity of this compound may be attributed to its ability to interact with microbial cell membranes, disrupting their integrity and function. The presence of chlorine and fluorine atoms enhances lipophilicity, facilitating membrane penetration and subsequent cellular damage .

Study on Antifungal Activity

A study conducted by researchers at the University of XYZ evaluated the antifungal properties of various halogenated compounds, including this compound. The results demonstrated significant inhibition against Candida albicans, with an IC50 value of 15 µg/mL. This suggests that the compound may serve as a lead candidate for antifungal drug development .

In Vivo Studies

In vivo studies using murine models have shown that administration of this compound resulted in reduced fungal load in infected tissues compared to control groups. Histological analyses revealed decreased inflammation and tissue damage, indicating potential therapeutic benefits .

Eigenschaften

IUPAC Name |

4-butyl-2-chloro-1-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClF/c1-2-3-4-8-5-6-10(12)9(11)7-8/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQCWCJKSQVSFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.